Spdb-DM4 -

Spdb-DM4

Catalog Number: EVT-254883
CAS Number:
Molecular Formula: C46H63ClN4O14S2
Molecular Weight: 995.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SPDB-DM4 is a drug-linker conjugate for ADC by using the maytansinebased payload (DM4) via a SPDB linker, exhibiting potent anti-tumor activity.
Overview

Spdb-DM4 is a compound primarily utilized in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells. Spdb-DM4 serves as a linker-payload combination, where Spdb refers to the linker component and DM4 is a derivative of maytansine, a potent cytotoxic agent. This compound has gained attention for its ability to enhance the therapeutic efficacy of ADCs while minimizing off-target effects, making it a significant focus in cancer treatment research.

Source and Classification

Spdb-DM4 is classified as a maytansinoid derivative, specifically designed for use in ADCs. Maytansine itself is a natural product derived from the plant Maytenus serrata, known for its potent antitumor activity by inhibiting microtubule assembly. The specific structure of Spdb-DM4 allows for selective conjugation to monoclonal antibodies, facilitating targeted delivery of the DM4 payload to tumor cells while reducing systemic toxicity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Spdb-DM4 involves several key steps focused on the attachment of the DM4 payload to the Spdb linker. The process typically begins with the preparation of the linker, which is then conjugated to DM4 through a disulfide bond that can be cleaved within the reducing environment of tumor cells.

  1. Linker Preparation: The Spdb linker is synthesized using established chemical methods that ensure it retains reactive functional groups necessary for conjugation.
  2. Conjugation Process: The conjugation of DM4 to the Spdb linker is performed under controlled conditions, often using techniques such as high-performance liquid chromatography (HPLC) to purify the resulting ADCs. The drug-to-antibody ratio (DAR) is a critical parameter monitored during synthesis, as it influences the potency and safety profile of the ADC .
Molecular Structure Analysis

Structure and Data

The molecular structure of Spdb-DM4 can be represented as follows:

  • Spdb Linker: Contains functional groups that facilitate binding to antibodies.
  • DM4 Payload: A complex structure with a methylthiopropanoyl group that enhances its cytotoxicity.

The structural formula includes:

  • A disulfide bond connecting the linker and payload.
  • Specific stereochemistry that contributes to its biological activity.

Data regarding its molecular weight, solubility, and stability under physiological conditions are essential for understanding its performance in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Spdb-DM4 undergoes several chemical reactions during its application as an ADC:

  1. Conjugation Reaction: The primary reaction involves the formation of a disulfide bond between the Spdb linker and DM4. This reaction is typically facilitated under mild conditions to preserve the integrity of both components.
  2. Reduction Reaction: Upon entering the target cell, the disulfide bond can be cleaved by intracellular reducing agents like glutathione, releasing DM4 in its active form.
  3. Metabolism: Released DM4 can undergo metabolic transformations, including conversion to S-methyl-DM4, which retains cytotoxic activity and contributes to therapeutic efficacy .
Mechanism of Action

Process and Data

The mechanism of action of Spdb-DM4 involves several steps:

  1. Targeting: The ADC binds selectively to antigens expressed on cancer cells through the antibody component.
  2. Internalization: Once bound, the ADC is internalized into the cancer cell via receptor-mediated endocytosis.
  3. Payload Release: Inside the cell, reducing conditions facilitate cleavage of the disulfide bond, releasing DM4.
  4. Cytotoxic Action: Released DM4 inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This targeted approach minimizes damage to healthy tissues, enhancing therapeutic selectivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Spdb-DM4 exhibits several key physical and chemical properties:

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stable under acidic conditions but sensitive to reduction.
  • Molecular Weight: Approximately 800 Da (exact values depend on specific modifications).
  • pKa Values: Relevant for understanding its ionization state at physiological pH.

These properties influence its behavior in biological systems and are critical for formulation development .

Applications

Scientific Uses

Spdb-DM4 is primarily used in:

  • Antibody-Drug Conjugates Development: It serves as a crucial component in various ADC formulations targeting different cancers, enhancing their therapeutic index.
  • Cancer Research: Used in preclinical studies to evaluate efficacy against specific tumor types, helping refine dosing regimens and improve patient outcomes.

The ongoing research into Spdb-DM4 aims to optimize its properties further for clinical applications, focusing on increasing potency while reducing side effects associated with traditional chemotherapeutics .

Introduction to Antibody-Drug Conjugate (ADC) Technology and SPDB-DM4

Evolution of ADC Design: From First-Generation Constructs to SPDB-DM4 Innovations

Early ADC development (2000–2013) faced significant limitations due to unstable linkers and heterogeneous drug conjugation. First-generation agents like gemtuzumab ozogamicin (approved in 2000) employed acid-labile hydrazone linkers, which exhibited premature cleavage in circulation, leading to systemic toxicity and reduced efficacy. Additionally, conventional conjugation techniques produced mixtures with highly variable drug-to-antibody ratios (DARs), often exceeding the optimal range of 3–4. This heterogeneity contributed to rapid plasma clearance, suboptimal tumor delivery, and inconsistent therapeutic outcomes [1] [6].

SPDB-DM4 emerged as part of a strategic evolution toward sterically hindered, reduction-sensitive linkers. The SPDB linker incorporates two critical design elements:

  • A disulfide bond that remains stable in the oxidizing environment of blood plasma but cleaves efficiently in the reductive tumor microenvironment (high glutathione concentrations).
  • Methyl groups adjacent to the disulfide bond, which create steric hindrance. This shielding effect prevents premature cleavage by bloodborne reductants while allowing efficient drug release intracellularly [5] [10].

This innovation significantly improved ADC pharmacokinetics and therapeutic indices. For example, ADCs using SPDB-DM4 demonstrated:

  • Enhanced plasma stability: Reduced off-target payload release compared to early disulfide linkers.
  • Controlled bystander effect: The released DM4 metabolite (a lipophilic maytansinoid) can diffuse into neighboring tumor cells, overcoming antigen heterogeneity in solid tumors [5] [10].

Table 1: Evolution of ADC Linker Technologies

GenerationLinker TypeExample (Payload)Key LimitationSPDB-DM4 Advancement
FirstAcid-labile (hydrazone)Gemtuzumab ozogamicin (Calicheamicin)Premature cleavage in plasmaHigh stability in circulation
SecondEnzyme-sensitive (peptide)Brentuximab vedotin (MMAE)Limited bystander effectOptimized bystander killing via lipophilic DM4
ThirdSterically hindered disulfide (SPDB)IMGN242 (huC242-SPDB-DM4)Heterogeneous DAR; aggregationBalanced DAR (3.5–4); reduced aggregation

Role of SPDB-DM4 in Targeted Cancer Therapy: Bridging Precision and Cytotoxicity

Molecular Architecture and Mechanism

SPDB-DM4 functions as a complete drug-linker conjugate (chemical formula: C₄₆H₆₃ClN₄O₁₄S₂; MW: 995.59 Da) ready for site-specific attachment to monoclonal antibodies. Its structure comprises:

  • SPDB Linker: Features an NHS ester group for coupling to lysine residues on antibodies, forming a stable amide bond. The disulfide bridge is central to its tumor-specific reducibility [4] [9] [10].
  • DM4 Payload: A maytansinoid derivative (500–1,000x more potent than conventional chemotherapy) that inhibits microtubule assembly, arresting cells in the G2/M phase and triggering apoptosis [4] [5] [9].

Table 2: Key Structural and Functional Attributes of SPDB-DM4

ComponentAttributeFunctional Significance
SPDB LinkerNHS esterStable conjugation to antibody lysine residues
Sterically hindered disulfideResists plasma reduction; cleaves in high-GSH tumor environments
Butyrate spacerReduces steric hindrance between antibody and payload
DM4 PayloadTubulin inhibitorDisrupts microtubule dynamics (IC₅₀ ~0.1–1 nM)
Lipophilic metaboliteEnables bystander killing of antigen-negative tumor cells
S-methylated derivativeMetabolic inactivation pathway to limit systemic toxicity

Therapeutic Advantages and Design Rationale

a) Optimized Drug-Antibody Ratio (DAR) and StabilitySPDB-DM4 conjugates typically achieve a DAR of ~3.5–4.0. This range balances high tumoricidal activity with favorable pharmacokinetics. Higher DARs (>6) can increase aggregation and accelerate plasma clearance, while lower DARs (<2) compromise efficacy. The SPDB linker’s hydrophilicity further minimizes ADC aggregation, extending systemic circulation time and enhancing tumor uptake [5] [6] [10].

b) Tumor Microenvironment-Responsive Payload ReleaseThe SPDB linker’s disulfide bond is selectively reduced by intracellular glutathione (GSH), which is 4–10x more concentrated in tumor cells than in plasma. This enables:

  • Targeted activation: >90% of DM4 release occurs within tumor cells.
  • Controlled bystander effect: The membrane-permeable DM4 metabolite diffuses into adjacent tumor cells, expanding the therapeutic radius beyond antigen-positive cells. This is critical for treating heterogeneous solid tumors [5] [10].

c) Payload Mechanism with Enhanced SelectivityDM4 exerts cytotoxicity by binding to β-tubulin at the vinca alkaloid site, suppressing microtubule dynamics and causing mitotic catastrophe. SPDB-DM4 conjugates further incorporate a sulfhydryl group (from the linker’s cysteine attachment) into the DM4 structure. This modification:

  • Retains high cytotoxicity (IC₅₀ values in picomolar range).
  • Generates charged metabolites (e.g., S-methyl-DM4) upon extracellular leakage, limiting uptake into normal cells and reducing off-target toxicity [4] [5] [9].

Properties

Product Name

Spdb-DM4

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate

Molecular Formula

C46H63ClN4O14S2

Molecular Weight

995.6 g/mol

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1

InChI Key

LAVNQRWLLQGEIB-BAQPUJNESA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O

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